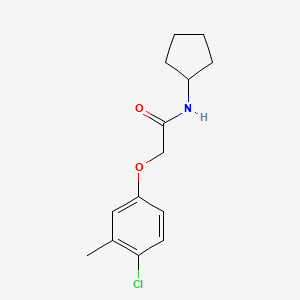
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide, also known as CF3, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CF3 is a synthetic compound that belongs to the acrylamide family and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is still not fully understood, but studies have shown that the compound acts on various cellular pathways. This compound has been found to inhibit the activity of certain enzymes, which could explain its anti-cancer and anti-inflammatory properties. In addition, this compound has been shown to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. In addition, this compound has been found to modulate the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. This compound has also been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. This compound has also been found to have low toxicity, making it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which could limit its use in certain experiments. In addition, this compound has a short half-life, which could make it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide. One area of research could be the development of this compound derivatives with improved solubility and longer half-life. Another area of research could be the study of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound also has some limitations, including its low water solubility and short half-life. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid in the presence of a catalyst. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization. The synthetic method for this compound is relatively straightforward, making it a viable compound for further research.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been studied extensively for its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-8-9(3-5-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDUADYMCKVROO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)




![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)
![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)
![1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
